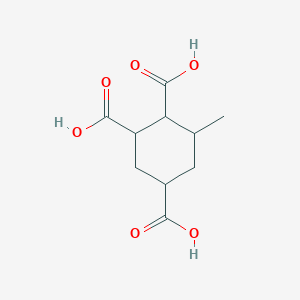![molecular formula C25H52O3Si2 B12594430 (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol CAS No. 649755-88-4](/img/structure/B12594430.png)
(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol is a complex organic molecule featuring multiple stereocenters and protective groups. This compound is notable for its intricate structure, which includes tert-butyl(dimethyl)silyl and triethylsilyl groups, making it a subject of interest in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol typically involves multiple steps, including the protection of hydroxyl groups and the formation of double bonds. The tert-butyl(dimethyl)silyl and triethylsilyl groups are introduced to protect the hydroxyl functionalities during the synthetic process. Common reagents used in these steps include tert-butyl(dimethyl)silyl chloride and triethylsilyl chloride, often in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of protective groups is crucial to prevent unwanted side reactions and to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The protective groups can be removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) can be used to remove silyl protective groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protective groups allow for selective reactions to occur at specific sites on the molecule.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and metabolic pathways, particularly those involving silyl-protected intermediates.
Medicine
In medicine, this compound could serve as a precursor for the synthesis of pharmaceutical agents, especially those requiring selective protection and deprotection steps during synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring high precision and purity.
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with various molecular targets, primarily through its hydroxyl and silyl groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the reaction conditions and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-4-tert-Butyl-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanone
- tert-Butyl(dimethyl)silyl-protected alcohols
Uniqueness
What sets (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol apart is its combination of multiple protective groups and stereocenters, which allows for highly selective reactions. This makes it a valuable intermediate in complex synthetic pathways.
Propiedades
Número CAS |
649755-88-4 |
|---|---|
Fórmula molecular |
C25H52O3Si2 |
Peso molecular |
456.8 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dien-1-ol |
InChI |
InChI=1S/C25H52O3Si2/c1-13-17-18-20(5)23(28-30(14-2,15-3)16-4)22(7)24(21(6)19-26)27-29(11,12)25(8,9)10/h13,17-18,20-24,26H,1,14-16,19H2,2-12H3/t20-,21-,22+,23-,24+/m0/s1 |
Clave InChI |
VMUDGOXNJDZEEW-OSFFKXSWSA-N |
SMILES isomérico |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)CO)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)CO)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


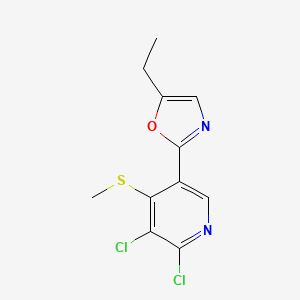
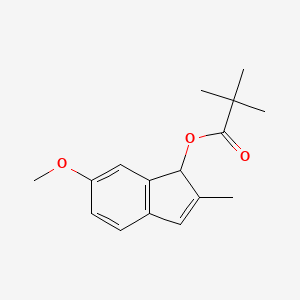
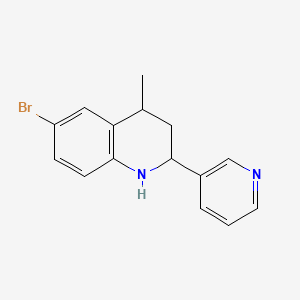
![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)

![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)

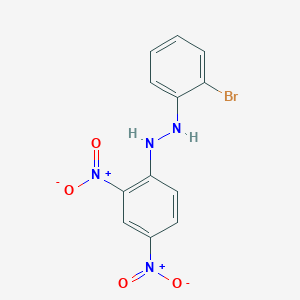
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)


